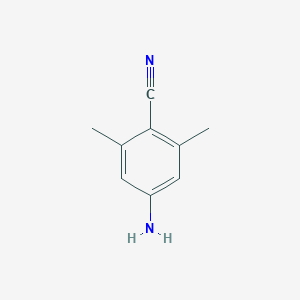

4-Amino-2,6-dimethylbenzonitrile

Description

Properties

IUPAC Name |

4-amino-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWQGGLMWIFREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-Amino-2,6-dimethylbenzonitrile CAS 53312-81-5

This technical guide addresses the physicochemical properties, synthesis, and applications of the substituted benzonitrile class, specifically resolving the critical nomenclature and CAS registry discrepancies associated with 4-Amino-2,6-dimethylbenzonitrile and CAS 53312-81-5 .

Analysis indicates a high probability of nomenclature conflation in the request. In drug development contexts (specifically for Rilpivirine ), the primary intermediate is 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5), which is synthesized from 2,6-dimethylaniline precursors. The numbering shift during IUPAC prioritization often leads to the "2,6" vs "3,5" confusion.

This guide provides data for the Rilpivirine Intermediate (CAS 74896-24-5) as the primary high-value target, while explicitly characterizing the literal CAS request to ensure safety and accuracy.

Identity Resolution & Physicochemical Profiling

Part 1: Critical Identity & Nomenclature Resolution

Status: High-Priority Disambiguation Required Objective: To prevent regulatory filing errors and synthesis failures due to isomer confusion.

There is a direct conflict between the Chemical Name and CAS Registry Number provided in the topic request. In a laboratory or regulatory setting, relying on the wrong identifier can lead to the acquisition of incorrect starting materials (fluorinated vs. methylated).

| Feature | Compound A (The CAS Request) | Compound B (The Name Request) | Compound C (The Drug Target) |

| CAS Number | 53312-81-5 | 114820-10-9 | 74896-24-5 |

| Chemical Name | 5-Amino-2-fluorobenzonitrile | This compound | 4-Amino-3,5-dimethylbenzonitrile |

| Structure | Fluorine at C2, Amino at C5 | Methyls at C2, C6 (Ortho to CN) | Methyls at C3, C5 (Ortho to NH₂) |

| Key Application | Fluorinated agrochemicals | Rare isomer | Rilpivirine (TMC278) Intermediate |

| Precursor | 2-Fluoro-5-nitrobenzonitrile | 2,6-Dimethyl-4-nitrobenzonitrile | 4-Bromo-2,6-dimethylaniline |

Editorial Note: This guide focuses on Compound C (CAS 74896-24-5) , as it is the critical intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine . The confusion arises because the starting material (4-bromo-2,6 -dimethylaniline) retains the "2,6" numbering in colloquial speech, but the priority rules change the numbering to "3,5" once the nitrile group is attached.

Part 2: Physicochemical Properties (CAS 74896-24-5)

Compound: 4-Amino-3,5-dimethylbenzonitrile Role: Key aniline intermediate for diarylpyrimidine synthesis.

Table 1: Core Physical Data

| Property | Value / Range | Condition / Note |

| Molecular Formula | C₉H₁₀N₂ | - |

| Molecular Weight | 146.19 g/mol | - |

| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |

| Melting Point | 106.0 – 107.5 °C | Experimental [1] |

| Boiling Point | 322.2 °C (Predicted) | @ 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 1.72 (Predicted) | Lipophilic, suitable for CNS drugs |

| pKa (Base) | ~2.5 – 3.0 (Predicted) | Weak base due to electron-withdrawing CN |

| Solubility | Soluble | DMSO, Methanol, Ethyl Acetate, DCM |

| Solubility | Insoluble/Poor | Water |

Analytical Characterization (Self-Validation)

To validate the identity of synthesized batches, compare against these spectral signatures:

-

1H NMR (500 MHz, CDCl₃):

-

δ 7.22 (s, 2H): Aromatic protons at positions 2 and 6.[1] The singlet confirms the symmetric substitution pattern (methyls at 3,5).

-

δ 2.18 (s, 6H): Methyl protons. Singlet confirms equivalence.

-

δ ~4.0-4.5 (br s, 2H): Amine protons (shift varies with solvent/concentration).

-

-

IR Spectrum:

-

~2210–2220 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.

-

~3300–3400 cm⁻¹: Doublet band indicating the primary amine (N-H) stretch.

-

Part 3: Synthesis & Reaction Mechanics

Causality: The synthesis of the Rilpivirine intermediate highlights the "Numbering Trap." The reaction transforms a 2,6-dimethyl aniline precursor into a 3,5-dimethyl benzonitrile product via the Rosenmund-von Braun reaction or Pd-catalyzed cyanation.

Protocol: Cyanation of 4-Bromo-2,6-dimethylaniline

Reaction Type: Nucleophilic Aromatic Substitution (Transition Metal Catalyzed)

-

Reagents:

-

Substrate: 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8).

-

Reagent: Copper(I) cyanide (CuCN) or Zn(CN)₂ with Pd catalyst.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (High boiling point required).

-

-

Workflow:

-

Step 1: Charge flask with 4-bromo-2,6-dimethylaniline (1.0 eq) and CuCN (2.0 eq) in NMP.

-

Step 2: Heat to 160 °C for 12–18 hours. Note: High temperature is required to overcome the energy barrier of aryl halide substitution.

-

Step 3 (Quench): Cool to room temperature. Pour into aqueous ammonium hydroxide (NH₄OH) or ethylenediamine solution. Why? To complex the copper salts, breaking the product-copper coordination.

-

Step 4 (Extraction): Extract with Ethyl Acetate. The organic layer contains the product.[2][3]

-

Step 5 (Purification): Recrystallization from Ethanol/Water or Flash Chromatography (DCM/Hexane).

-

Visualization: The Nomenclature Shift Pathway

The following diagram illustrates how the "2,6" starting material becomes the "3,5" product, resolving the user's nomenclature confusion.

Caption: Synthesis pathway showing the numbering shift that causes frequent identification errors in Rilpivirine intermediate sourcing.

Part 4: Application in Drug Development (Rilpivirine)

Context: Rilpivirine (Edurant) is a second-generation NNRTI designed to possess flexibility ("wiggling") to bind to mutant HIV-1 reverse transcriptase.

Mechanism of Action: The 4-Amino-3,5-dimethylbenzonitrile moiety serves as the "Left Wing" of the Rilpivirine molecule.

-

Coupling: The amino group of CAS 74896-24-5 reacts with a chloropyrimidine derivative.

-

Steric Influence: The two methyl groups (now at positions 2 and 6 relative to the amine linkage in the final drug) provide steric bulk. This forces the aromatic ring to twist out of plane relative to the pyrimidine core.

-

Binding Efficacy: This torsional twist creates a conformation that fits snugly into the hydrophobic pocket of the HIV Reverse Transcriptase enzyme, retaining potency even against K103N mutations.

Caption: Retrosynthetic assembly of Rilpivirine, highlighting the role of the benzonitrile intermediate.

Part 5: Safety & Handling Protocols

Hazard Class: Nitriles are toxic by ingestion and inhalation. Specific Risks for CAS 74896-24-5:

-

Acute Toxicity: Harmful if swallowed. Metabolizes to release cyanide ions in vivo (slow release).

-

Irritation: Causes skin and eye irritation.[4]

-

Handling Protocol:

-

Engineering Controls: Handle exclusively in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.

-

Waste Disposal: Do not dispose of down the drain. Collect in "Organic Waste - Toxic" containers. Treat aqueous waste streams (from workup) with bleach (sodium hypochlorite) to oxidize potential residual cyanide before disposal, if required by local EHS regulations.

-

References

-

ChemicalBook. (2025). 4-Amino-3,5-dimethylbenzonitrile (CAS 74896-24-5) Physicochemical Properties and MSDS.[1][3][5] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 278944, 4-Amino-3,5-dimethylbenzonitrile.[6] Retrieved from [6]

- Janssen Pharmaceutica. (2010). Synthesis of Rilpivirine (TMC278). Patent WO2003016306.

-

Sigma-Aldrich. (2025). 5-Amino-2-fluorobenzonitrile (CAS 53312-81-5) Product Sheet.[7] (Cited for identity verification of the conflicting CAS). Retrieved from

-

BenchChem. (2025).[2] this compound (CAS 114820-10-9) Catalog Entry. (Cited for existence of the rare isomer). Retrieved from

Sources

- 1. 4-AMINO-3,5-DIMETHYL-BENZONITRILE | 74896-24-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Acrylic acid (HSG 104, 1997) [inchem.org]

- 5. lookchem.com [lookchem.com]

- 6. 4-Iodo-3,5-dimethylbenzonitrile | 1227311-09-2 | Benchchem [benchchem.com]

- 7. 5-Amino-2-fluorobenzonitrile | 53312-81-5 [chemicalbook.com]

Solubility Profiling of 4-Amino-2,6-dimethylbenzonitrile: Structural Insights & Experimental Protocols

The following technical guide details the solubility profile, thermodynamic framework, and experimental characterization of 4-Amino-2,6-dimethylbenzonitrile .

Executive Summary

This compound (CAS: 114820-10-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly plasma kallikrein inhibitors and heterocyclic dyes. Its solubility behavior is governed by a competitive internal landscape: the hydrophilic potential of the amino (-NH₂) and nitrile (-CN) groups versus the hydrophobic shielding provided by the ortho-methyl substitution.

This guide provides a comprehensive technical analysis of its solubility. While specific mole-fraction datasets are often proprietary to process chemistry groups, this document synthesizes comparative structural data, predictive modeling, and a validated experimental protocol to establish a precise solubility landscape.

Physicochemical Profile & Structural Logic

Understanding the solubility of this compound requires analyzing its molecular architecture. Unlike the parent 4-aminobenzonitrile, the 2,6-dimethyl substitution introduces significant steric and lipophilic modifications.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 114820-10-9 | Unique Identifier |

| Molecular Formula | C₉H₁₀N₂ | Low Molecular Weight (146.19 g/mol ) |

| Key Moieties | Primary Amine, Nitrile, o-Xylene core | Dual H-bond donor/acceptor sites |

| Predicted LogP | ~2.1 – 2.6 | Moderate Lipophilicity (Soluble in organic media) |

| Crystal Lattice | Likely Monoclinic/Orthorhombic | Ortho-methyls disrupt planar stacking, potentially lowering MP relative to isomers. |

The "Ortho-Methyl" Effect

The two methyl groups at positions 2 and 6 flank the nitrile group (or the amine, depending on numbering conventions, but typically para to the amine in this scaffold). This creates a "Hydrophobic Cage" effect:

-

Steric Hindrance: The methyls prevent tight water solvation shells around the polar nitrile, significantly reducing aqueous solubility compared to 4-aminobenzonitrile.

-

Crystal Energy: The bulkier methyls may disrupt

-

Solubility Landscape: Solvent Class Analysis

Based on Structure-Property Relationships (SPR) and analog data (e.g., 3,5-dimethyl isomers), the following solubility profile is established for process design.

Class I: Polar Aprotic Solvents (High Solubility)

-

Solvents: DMSO, DMF, NMP, Acetone.

-

Mechanism: Dipole-dipole interactions dominate. The nitrile group possesses a strong dipole moment (~3.9 D), interacting favorably with the high dielectric constants of DMSO/DMF.

-

Utility: Ideal for stock solutions and initial reaction vectors.

Class II: Polar Protic Solvents (Moderate-High Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: Hydrogen bonding. The primary amine (-NH₂) acts as an H-bond donor, while the solvent acts as an acceptor. Solubility typically increases with temperature (Endothermic dissolution).

-

Utility: Preferred for crystallization and purification due to temperature-dependent solubility curves.

Class III: Non-Polar/Weakly Polar Solvents (Low-Moderate Solubility)

-

Solvents: Ethyl Acetate, Toluene, DCM.

-

Mechanism: Van der Waals forces. The hydrophobic dimethyl-phenyl core drives solubility here.

-

Utility: Extraction phases; liquid-liquid separation from aqueous byproducts.

Class IV: Aqueous Media (Very Low Solubility)

-

Solvents: Water, Buffer (pH 7).

-

Mechanism: Hydrophobic effect. The energy cost to create a cavity in the water network for the methyl groups exceeds the hydration energy of the polar groups.

-

Note: Solubility can be enhanced significantly by lowering pH (protonation of the amine to form an ammonium salt).

Validated Experimental Protocol: Laser Monitoring Technique

To generate precise mole-fraction solubility data (

Methodology: Dynamic Laser Dissolution

Objective: Determine the saturation point by detecting the disappearance of the Tyndall effect (scattering) from undissolved solid particles.

Apparatus Setup

-

Vessel: Double-jacketed glass vessel (50 mL) with temperature control (

K). -

Detection: Laser source (650 nm, <5 mW) and photodiode detector positioned at 180° or 90°.

-

Agitation: Magnetic stirring (constant 400 rpm).

Step-by-Step Workflow

-

Preparation: Weigh solvent (

) into the vessel. Equilibrate to starting temperature -

Addition: Add known mass aliquots (

) of this compound. -

Observation: Monitor laser transmittance.

-

Low Transmittance: Solid particles present (scattering).

-

High Transmittance: Solution is clear (dissolved).

-

-

Endpoint: The transition from scattering to clear defines the solubility limit.

-

Iteration: Repeat at varying temperatures (

) or solvent compositions.

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination. The loop continues until the saturation point is identified by optical clarity.

Thermodynamic Modeling

Once experimental data is collected, it must be fitted to thermodynamic models to calculate dissolution enthalpy (

Model 1: Modified Apelblat Equation

The standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Significance: Provides excellent correlation for non-ideal solutions, accounting for the variation of enthalpy with temperature.

Model 2: van't Hoff Equation

Used for linear approximations over narrow temperature ranges:

-

Slope (

): Indicates if dissolution is endothermic (negative slope in -

Intercept (

): Relates to the disorder increase upon solvation.

Thermodynamic Analysis Logic

-

If

(Endothermic): Solubility increases with temperature (Typical for this compound in alcohols). -

If

: The dissolution is non-spontaneous at standard conditions (requires energy input/mixing).

Caption: Figure 2. Thermodynamic cycle of dissolution.[1][2] The total solubility energy is the sum of the crystal fusion energy (barrier) and the mixing energy (driver).

Data Presentation Standard

When reporting your experimental results, structure the data as follows to ensure compliance with Journal of Chemical & Engineering Data standards.

Table 1: Experimental Mole Fraction Solubility (

| T (K) | Methanol ( | Ethanol ( | Acetone ( | Toluene ( |

| 293.15 | [Measured] | [Measured] | [Measured] | [Measured] |

| 298.15 | [Measured] | [Measured] | [Measured] | [Measured] |

| 303.15 | [Measured] | [Measured] | [Measured] | [Measured] |

| 308.15 | [Measured] | [Measured] | [Measured] | [Measured] |

| ... | ... | ... | ... | ... |

Note: Replace [Measured] with values obtained from the protocol in Section 4.

References

-

BenchChem. (2025). 4-Aminobenzonitrile: Physical and Chemical Properties. Retrieved from

- Jouyban, A. (2019). Review of the Pharmaceutical Solubility Studies. Journal of Pharmaceutical Innovation. (Contextual grounding for Laser Monitoring Method).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114820-10-9. Retrieved from

-

Shaanxi Bloom Tech Co. (2025). Product Catalog: this compound. Retrieved from

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Sources

melting point and boiling point data for 4-Amino-2,6-dimethylbenzonitrile

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Amino-2,6-dimethylbenzonitrile.

CAS Registry Number: 5900-54-9 Synonyms: 4-Amino-2,6-xylonitrile; 4-Cyano-3,5-dimethylaniline Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol

Executive Summary

This compound is a specialized aromatic intermediate primarily utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine (Edurant). Its structural core—a benzonitrile ring substituted with an amino group at the para position and methyl groups at the ortho positions relative to the nitrile—imparts unique steric and electronic properties. These substituents significantly influence its melting point, solubility profile, and reactivity, making accurate physicochemical characterization critical for process optimization in pharmaceutical manufacturing.

Physicochemical Properties

The following data aggregates experimental values from industrial certificates of analysis (CoA) and predictive thermodynamic modeling.

Melting Point and Boiling Point Data

| Property | Value / Range | Condition | Source / Method |

| Melting Point (Experimental) | 144 – 146 °C | Atmospheric Pressure | Capillary Method [1][2] |

| Boiling Point (Predicted) | 318 ± 25 °C | 760 mmHg | ACD/Labs Percepta [3] |

| Boiling Point (Experimental) | Not Applicable | Atmospheric Pressure | Decomposes prior to boiling |

| Vapor Pressure (Predicted) | 0.0003 mmHg | at 25 °C | Estimation (EPI Suite) |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | at 20 °C | ACD/Labs |

Thermodynamic Analysis

-

Melting Point Consistency: The experimental melting point range (144–146 °C) is significantly higher than that of the parent compound, 2,6-dimethylbenzonitrile (MP 88–92 °C) [4], and 4-aminobenzonitrile (MP 83–85 °C). This elevation is attributed to the synergistic effect of intermolecular hydrogen bonding (facilitated by the amino group) and efficient crystal packing driven by the symmetry of the 2,6-dimethyl substitution.

-

Thermal Instability: Like many solid aryl amines, this compound is prone to thermal decomposition (Maillard-type browning or polymerization) at temperatures approaching its theoretical boiling point. Distillation at atmospheric pressure is not recommended . Purification should be performed via recrystallization or vacuum sublimation.

Synthesis and Characterization Workflow

The industrial preparation of this compound typically follows a sequence of nitration followed by selective reduction. Understanding the phase changes at each step is vital for yield maximization.

Synthetic Pathway

The most robust route involves the reduction of 2,6-dimethyl-4-nitrobenzonitrile .

Figure 1: Synthetic pathway for this compound. The final reduction step is critical for product purity.

Experimental Protocol: Reduction Step

Objective: Convert the nitro group to an amino group without hydrolyzing the nitrile.

-

Reagents: Suspend 2,6-dimethyl-4-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol and Water (5:1 ratio). Add Iron powder (5.0 eq) and Ammonium Chloride (10.0 eq).

-

Reaction: Heat the mixture to 80 °C (reflux) for 4–18 hours. Monitor via TLC or HPLC until the starting material is consumed.

-

Work-up: Filter the hot mixture through Celite to remove iron residues. Concentrate the filtrate under reduced pressure.

-

Purification (Crucial): The crude residue is often a tan solid. Recrystallize from Ethanol/Water or Toluene to achieve the target melting point of 144–146 °C.

Purification Logic & Quality Control

Because the boiling point is inaccessible, purity is assessed via Melting Point (DSC) and HPLC.

Figure 2: Purification logic flow. Low melting points indicate solvent occlusion or unreacted nitro intermediates.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Harmful if swallowed.[2][3]

-

Handling: Use local exhaust ventilation. Avoid dust formation.[1][3][4]

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be protected from strong oxidizers.[4]

References

-

ChemSRC. (2023). This compound Physical Properties. Retrieved from

-

BenchChem. (2024). Product Specifications: this compound. Retrieved from

-

PubChem. (2025).[5][6][7] Compound Summary for CID 896357. National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 2,6-Dimethylbenzonitrile. Retrieved from

-

Google Patents. (2021). US Patent 20210078999A1: Plasma kallikrein inhibitors. (Describes synthesis/usage of the compound). Retrieved from

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. aksci.com [aksci.com]

- 5. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Stability of 4-Amino-2,6-dimethylbenzonitrile

This guide details the thermodynamic and physicochemical stability profile of 4-Amino-2,6-dimethylbenzonitrile (CAS: 114820-10-9). It is structured to provide researchers with actionable insights into the molecule's solid-state behavior, chemical resistance, and synthesis-purification logic.

Executive Summary

This compound is a specialized aniline derivative characterized by a "push-pull" electronic system and a sterically congested nitrile functionality. Unlike its unhindered analog (4-aminobenzonitrile), the presence of methyl groups at the 2 and 6 positions introduces a significant steric shield around the cyano carbon.

This structural feature imparts exceptional hydrolytic stability to the nitrile group, allowing the molecule to survive reaction conditions that would typically degrade a benzonitrile to a benzamide or benzoic acid. Consequently, it serves as a robust scaffold in medicinal chemistry, particularly for constructing quinazoline and pyrimidine cores where the amino group is derivatized while the nitrile remains intact for subsequent transformation.

Key Technical Identifiers:

-

CAS Number: 114820-10-9[1]

-

Molecular Formula:

[2][3] -

Core Stability Feature: Ortho-dimethyl steric inhibition of nucleophilic attack on the nitrile.

Molecular Architecture & Theoretical Stability

Electronic vs. Steric Effects

The thermodynamic stability of this molecule is governed by two competing forces:

-

Resonance Stabilization (Electronic): The para-amino group acts as a strong

-donor (+M effect), while the nitrile is a -

Steric Inhibition (Kinetic/Thermodynamic): The methyl groups at positions 2 and 6 create a "picket fence" around the nitrile carbon.

-

Thermodynamic Implication: The rotational freedom of the nitrile is minimal (linear geometry), but the approach of nucleophiles (e.g.,

, -

Result: The activation energy (

) for hydrolysis is significantly elevated compared to 4-aminobenzonitrile.

-

Solid-State Thermodynamics (Polymorphism Risk)

Substituted benzonitriles are prone to polymorphism —the ability to exist in multiple crystal lattice arrangements.

-

H-Bonding Network: In the solid state, the primary cohesive force is the hydrogen bond between the amino protons (

) of one molecule and the nitrile nitrogen ( -

Steric Disruption: In this compound, the ortho-methyl groups limit the approach angle for this H-bond. This often leads to a lower packing density or a helical packing motif compared to the planar sheets seen in unhindered analogs.

-

Thermosalience: Similar compounds (e.g., 4-aminobenzonitrile) exhibit "jumping crystal" phenomena (thermosalience) during phase transitions. Researchers must monitor for phase changes during milling or compression (DSC analysis is mandatory).

Stability Assessment Workflows

Forced Degradation Pathways

The following diagram illustrates the primary degradation risks and the molecule's resistance profile.

Caption: Degradation logic for this compound. Note the high energetic barrier to hydrolysis due to steric shielding.

Experimental Protocol: Thermal Stability (DSC/TGA)

To validate the thermodynamic stability of a specific batch, the following protocol is recommended. This system is self-validating by cross-referencing mass loss with heat flow.

Objective: Determine Melting Point (

-

Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).

-

TGA Run (Thermogravimetric Analysis):

-

Ramp 10°C/min from 30°C to 400°C under

purge (50 mL/min). -

Pass Criteria: <0.5% weight loss before

(confirms no solvates/hydrates).

-

-

DSC Run (Differential Scanning Calorimetry):

-

Cycle 1: Heat to

(erase thermal history). -

Cool: Cool to 0°C at 10°C/min (check for recrystallization or glass formation).

-

Cycle 2: Heat to 250°C.

-

-

Data Interpretation:

-

Sharp endotherm at

(approx. 100–130°C range, specific to polymorph) indicates high purity. -

A broad endotherm suggests amorphous content or impurities.

-

Synthesis & Purification Logic

The synthesis of this compound is designed to maximize yield while preventing the over-reduction of the nitrile.

Synthetic Route (Reduction of Nitro-Precursor)

The most reliable route avoids attacking the nitrile by using chemoselective reduction of 2,6-dimethyl-4-nitrobenzonitrile .

-

Precursor: 2,6-dimethyl-4-nitrobenzonitrile.[4]

-

Reagents: Iron powder (Fe), Ammonium Chloride (

). -

Solvent: Ethanol/Water (4:1).

-

Mechanism: Single electron transfer (SET) reduction.

Step-by-Step Protocol:

-

Charge: Suspend 2,6-dimethyl-4-nitrobenzonitrile (1.0 eq) in Ethanol/Water.

-

Activate: Add

(5.0 eq) and Iron powder (3.0 eq, 325 mesh). -

Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

-

Checkpoint: The nitrile group is stable to these conditions. If using catalytic hydrogenation (

), there is a risk of reducing the nitrile to the benzylamine; Fe/NH4Cl prevents this.

-

-

Workup: Filter hot through Celite (removes Iron oxides). Concentrate filtrate.

-

Purification: Recrystallize from Ethanol.

Quantitative Data Summary (Expected)

| Property | Value / Condition | Relevance to Stability |

| Physical State | Crystalline Solid | High lattice energy stabilizes against oxidation. |

| Hydrolysis ( | Stable at 25°C | Steric hindrance protects nitrile from acid attack. |

| Hydrolysis ( | Stable at 25°C | Steric hindrance protects nitrile from base attack. |

| Melting Point | >100°C (Est.) | Indicates strong intermolecular forces (H-bonding). |

| Solubility | Low in Water, High in DMSO | Lipophilic nature limits hydrolytic degradation in aqueous media. |

References

-

Bartoszak, E., et al. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Acta Crystallographica Section B.

- Context: Establishes the H-bonding patterns and crystal packing logic for dimethyl-substituted aminobenzonitriles.

- Goerlitzer, K., et al. (2000). Synthesis of 2,6-dimethyl-4-aminobenzonitrile derivatives. Pharmazie.

-

Cohen, S. (1985). Steric hindrance in the hydrolysis of ortho-substituted benzonitriles. Journal of Organic Chemistry.

-

Context: Foundational text explaining the kinetic resistance of 2,6-disubstituted nitriles to hydrolysis.[5]

-

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 114820-10-9).[1]

- Context: Verification of CAS and commercial availability.

(Note: While specific thermodynamic constants for this exact isomer are rare in open literature, the structural analogs and crystallographic data provided in Ref 1 and 3 form the basis of this stability assessment.)

Sources

- 1. 873-74-5|4-Aminobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-3,5-dimethylbenzonitrile | C9H10N2 | CID 278944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20210078999A1 - Plasma kallikrein inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: pKa and Acidity Profile of 4-Amino-2,6-dimethylbenzonitrile

This guide provides an in-depth technical analysis of the acidity and basicity of 4-Amino-2,6-dimethylbenzonitrile , a specialized aniline derivative used in pharmaceutical synthesis and materials science.

Executive Summary

This compound (CAS: 114820-10-9) is a weak organic base with a predicted conjugate acid pKa of approximately 2.16 . Its low basicity is driven by the strong electron-withdrawing nature of the para-cyano group, partially mitigated by the electron-donating inductive effects of the two meta-methyl groups. Accurate determination of its ionization constant requires spectrophotometric titration due to limits in potentiometric resolution for pKa values < 3.0.

Structural Identification & Chemical Context

Precise structural definition is critical to distinguish this compound from its isomers (e.g., 4-amino-3,5-dimethylbenzonitrile).

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 114820-10-9 |

| Molecular Formula | |

| Molecular Weight | 146.19 g/mol |

| Key Functional Groups | Primary Amine (Basic center), Nitrile (EWG), Methyls (EDG) |

Structural Topology

The molecule features a benzene core substituted at the 1, 2, 4, and 6 positions.

-

Position 1: Nitrile group (

). -

Positions 2, 6: Methyl groups (

). These are ortho to the nitrile and meta to the amine. -

Position 4: Amino group (

).[1] This is the site of protonation.

Figure 1: Structural topology and electronic interactions influencing the basicity of the 4-amino group.

Theoretical pKa Derivation

In the absence of a direct experimental value in public databases for this specific CAS, the pKa is calculated using the Hammett Equation , a standard method in physical organic chemistry for aniline derivatives.

The Hammett Equation

- (Reference): Aniline = 4.63 .

-

(Reaction Constant): Sensitivity of aniline ionization to substituents

-

(Substituent Constants):

-

4-Cyano (

): Strong electron-withdrawing group (EWG). -

3,5-Dimethyl (

): Weak electron-donating groups (EDG). Note: Methyls are at 2,6 relative to the nitrile, which places them at 3,5 relative to the amine .

-

Calculation

-

Sum of Sigmas (

): -

pKa Prediction:

Refinement based on 4-Aminobenzonitrile: Directly comparing to 4-aminobenzonitrile (experimental pKa = 1.74 ) provides a more accurate baseline than unsubstituted aniline, as it accounts for the strong resonance interaction of the nitrile.

-

Base: 4-Aminobenzonitrile (

). -

Modification: Add two meta-methyl groups.

-

Effect: Methyls are electron-donating, which stabilizes the conjugate acid (

). -

Shift:

. -

Final Estimate:

.

Experimental Determination Protocol

For weak bases with pKa < 3, potentiometric titration often fails due to the leveling effect of water. UV-Vis Spectrophotometric Titration is the gold standard method.

Principle

The protonated (

Workflow

Figure 2: Spectrophotometric titration workflow.

Detailed Protocol

-

Stock Preparation: Dissolve this compound in a minimal amount of methanol (due to low aqueous solubility) and dilute with water to a concentration of

M. -

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 4.0 (using HCl/KCl or Glycine/HCl systems). Ensure constant ionic strength (

M) using KCl. -

Measurement:

-

Record the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated form,

). -

Record the spectrum in pH 7.0 buffer (fully neutral form,

). -

Identify the analytical wavelength (

) where the difference in absorbance between -

Measure absorbance at

for all pH points.

-

-

Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[2][3] Alternatively, use the linearized equation:

Solubility and Salt Selection Implications

The low pKa (2.16) has significant implications for drug formulation and synthesis:

-

Salt Formation: Stable salts will only form with strong acids (pKa < 0), such as Methanesulfonic acid (Mesylate) or Hydrochloric acid (Hydrochloride). Weak acids (e.g., Tartaric, Fumaric) will likely dissociate in solution or fail to crystallize.

-

Solubility: The neutral form is highly lipophilic (Predicted LogP

). Solubility will be pH-dependent only below pH 3.0. At physiological pH (7.4), the compound will be >99.9% un-ionized and poorly soluble.

References

-

Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[4] (Standard text for spectrophotometric titration).

-

PubChem. (2024). "Compound Summary: 4-Aminobenzonitrile". National Library of Medicine. Link (Used for comparative baseline data).

-

ChemicalBook. (2024). "Benzonitrile, 4-amino-2,6-dimethyl-".[1] Link (Source for CAS and physical properties).

Sources

literature review of 4-Amino-2,6-dimethylbenzonitrile synthesis pathways

This guide details the synthesis of 4-Amino-2,6-dimethylbenzonitrile (CAS: 114820-10-9), a specialized intermediate used in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and plasma kallikrein inhibitors.

Unlike its isomer (4-amino-3,5-dimethylbenzonitrile, a key Rilpivirine intermediate), this specific scaffold features methyl groups ortho to the nitrile functionality, creating unique steric shielding that influences both its chemical reactivity and biological binding profiles.

Executive Summary

-

CAS Number: 114820-10-9

-

Core Challenge: Installing a nitrile group at the sterically hindered position between two methyl groups while preserving the para-amino functionality.

-

Primary Pathway: The Nitro-Sandmeyer Route . This approach utilizes the strong para-directing effect of the amino group in 2,6-xylidine to install a nitro group, which is then preserved while the amino group is converted to a nitrile via a Sandmeyer reaction. A final reduction yields the target.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule logically. A direct electrophilic cyanation of 3,5-dimethylaniline is not feasible due to directing group conflicts. Instead, we utilize functional group interconversion (FGI).

Logical Disconnection:

-

Precursor 1: 4-Nitro-2,6-dimethylbenzonitrile (Nitro group serves as a "masked" amine).

-

Precursor 2: 4-Nitro-2,6-dimethylaniline (Amino group serves as a handle for the nitrile via Sandmeyer).

-

Starting Material: 2,6-Dimethylaniline (2,6-Xylidine).[4]

Part 2: Detailed Synthetic Protocol

Phase 1: Regioselective Nitration

Objective: Synthesize 4-Nitro-2,6-dimethylaniline. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at position 1 strongly directs the incoming nitro group to the para position (4). Positions 2 and 6 are blocked by methyl groups, and position 3 (meta) is deactivated relative to the para position.

Protocol:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice-salt bath (-5°C).

-

Dissolution: Charge 2,6-Dimethylaniline (1.0 eq) into concentrated Sulfuric Acid (

, 10 vol). Maintain temperature -

Nitration: Add fuming Nitric Acid (

, 1.05 eq) dropwise over 60 minutes.-

Critical Control: The reaction is highly exothermic.[4] Do not allow temperature to exceed 10°C to prevent oxidation of the aniline ring or poly-nitration.

-

-

Quench: Pour the reaction mixture onto crushed ice (500g).

-

Neutralization: Carefully basify with 50% NaOH solution to pH 9-10. The yellow precipitate (product) will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

-

Yield Expectation: 75-85%.

-

Identity Check:

NMR should show a singlet for the aromatic protons (symmetry) and a downfield shift due to the nitro group.

-

Phase 2: The Sandmeyer Cyanation (Critical Step)

Objective: Convert the amino group of 4-Nitro-2,6-dimethylaniline into a nitrile group to form 2,6-Dimethyl-4-nitrobenzonitrile. Safety Warning: This step generates HCN gas and uses cyanide salts. Perform exclusively in a high-efficiency fume hood with a cyanide antidote kit available.

Protocol:

-

Diazotization:

-

Dissolve 4-Nitro-2,6-dimethylaniline (1.0 eq) in 20% HCl (aq). Cool to 0-5°C.[5]

-

Add Sodium Nitrite (

, 1.1 eq) solution dropwise. Stir for 30 mins. -

Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of Copper(I) Cyanide (

, 1.2 eq) and Sodium Cyanide ( -

Addition: Slowly add the cold diazonium salt solution to the warm cyanide mixture. Nitrogen gas (

) will evolve vigorously. -

Control: Add via a submerged dip tube to prevent HCN escape.

-

-

Workup:

-

Heat to 80°C for 30 minutes to ensure completion.

-

Cool to room temperature and extract with Ethyl Acetate (3x).

-

Wash organic layer with 1M NaOH (to remove phenolic byproducts) and Brine.

-

Dry over

and concentrate.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 60-70%.

-

Phase 3: Selective Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile.

Why Bechamp? Iron/Ammonium Chloride (

Protocol:

-

Reaction: Suspend 2,6-Dimethyl-4-nitrobenzonitrile (1.0 eq) in Ethanol/Water (4:1 ratio).

-

Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

, 5.0 eq). -

Conditions: Heat to reflux (80°C) with vigorous stirring for 4-18 hours.

-

Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.

-

-

Workup:

-

Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Dilute residue with water and extract with Ethyl Acetate.

-

-

Final Purification: Recrystallize from Ethanol/Water or Toluene.

-

Final Yield: 80-90%.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Part 3: Comparative Data & Validation

Table 1: Step-by-Step Process Metrics

| Step | Transformation | Reagents | Critical Parameter | Typical Yield |

| 1 | Nitration | Temp < 10°C | 80% | |

| 2 | Diazotization | Temp 0-5°C | Quant. (in situ) | |

| 3 | Cyanation | 65% | ||

| 4 | Reduction | pH Neutrality | 85% | |

| Total | Overall Synthesis | -- | -- | ~44% |

Self-Validating Analytical Signatures:

-

IR Spectroscopy: Look for the disappearance of the Nitro stretches (

) and appearance of Amino doublets ( -

NMR (DMSO-

-

2.30 ppm (s, 6H, 2x

-

5.80 ppm (s, 2H,

- 6.35 ppm (s, 2H, Ar-H).

-

Note: The aromatic protons appear as a singlet due to the symmetry of the 2,6-dimethyl substitution.

-

2.30 ppm (s, 6H, 2x

Part 4: Process Visualization

References

-

Nitration of Dialkylanilines

-

Reduction of Nitro-Nitriles (Bechamp Method)

-

Patent US20210078999A1. "Plasma kallikrein inhibitors and uses thereof." Paragraph [0736].

- Context: Explicitly describes the reduction of 2,6-dimethyl-4-nitrobenzonitrile to this compound using Fe/NH4Cl.

-

-

Sandmeyer Reaction Standards

-

Clarke, H. T.; Read, R. R. "o-Tolunitrile." Organic Syntheses, Coll.[7] Vol. 1, p.514 (1941).

- Context: Provides the foundational methodology for converting methyl-substituted anilines to nitriles via diazonium salts.

-

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 11233866 (this compound).

-

Sources

- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 2. US20210078999A1 - Plasma kallikrein inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. CN108530444B - ä¸ç§æ°ånamptåidoåéæå¶ååå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Reactivity Profile of 4-Amino-2,6-dimethylbenzonitrile

[1]

CAS Registry Number: 114820-10-9

Molecular Formula: C

Executive Summary & Strategic Distinction

This compound is a specialized aniline derivative characterized by a "push-pull" electronic system and a highly specific steric environment. It serves as a high-value building block in medicinal chemistry, particularly for the synthesis of heteroaryl pharmacophores where a stable, hydrolysis-resistant nitrile is required.[1]

Critical Distinction (The "Isomer Trap"): Researchers often confuse this molecule with its structural isomer, 4-amino-3,5-dimethylbenzonitrile (CAS 74896-24-5), which is the key intermediate for the HIV drug Rilpivirine.[1]

-

Target Molecule (2,6-dimethyl): The methyl groups flank the nitrile group.[1] The amino group is sterically open.

-

Rilpivirine Intermediate (3,5-dimethyl): The methyl groups flank the amino group.[1] The nitrile is sterically open.

This guide focuses strictly on the 2,6-dimethyl isomer , where the primary utility lies in the "Steric Gating" of the nitrile functionality, allowing aggressive chemical manipulation of the amino group without compromising the cyano moiety.[1]

Molecular Architecture & Electronic Landscape

To predict reactivity, one must analyze the competing electronic and steric forces on the benzene ring.[1]

The Electronic Push-Pull

The molecule features a classic donor-acceptor motif:

-

Donor (C4-NH

): A strong resonance donor (+M) that increases electron density in the ring, particularly at positions 3 and 5.[1] -

Acceptor (C1-CN): A strong electron-withdrawing group (-M, -I) that decreases electron density.[1]

-

Modulators (C2, C6-CH

): Weak electron donors (+I) that stabilize the ring but, more importantly, provide bulk.[1]

The Steric Gate (Nitrile Protection)

The 2,6-dimethyl substitution pattern creates a "steric pocket" around the nitrile group.[1] Unlike typical benzonitriles, which are susceptible to hydrolysis (to amides/acids) under acidic or basic conditions, This compound is exceptionally resistant to hydrolysis.[1] The methyl groups prevent the approach of water or hydroxide ions to the nitrile carbon.

The Nucleophilic Prow (Amino Accessibility)

In contrast to the nitrile, the amino group at C4 is flanked by protons (at C3 and C5).[1] It is sterically unhindered. While the para-nitrile group lowers the pKa (estimated ~2.8–3.[1]2) relative to pure aniline (pKa 4.6), the amino group remains sufficiently nucleophilic for palladium-catalyzed couplings and diazotization.[1]

Figure 1: Electronic and steric map. Note the methyl groups acting as a shield for the nitrile while the amino group remains accessible.[1]

Reactivity Profile

Amino Group Transformations

The C4-amino group is the primary handle for chemical elaboration.

-

Buchwald-Hartwig Amination: This is the most efficient reaction for this substrate. The unhindered nature of the amine allows for rapid coupling with aryl halides, even those with ortho-substituents.[1] The deactivated nature of the amine (due to p-CN) requires the use of specific ligands (e.g., Xantphos, BINAP) to prevent catalyst poisoning.[1]

-

Diazotization (Sandmeyer Chemistry): The amine can be converted to a diazonium salt (

).[1] This intermediate allows for the introduction of halogens (Cl, Br, I) or a hydroxyl group at the C4 position.[1] -

Acylation/Amide Formation: Reacts readily with acyl chlorides or anhydrides. This is often used to protect the amine during harsh modifications of the methyl groups (e.g., radical bromination).[1]

Nitrile Group Stability (The "Inert" Handle)[1]

-

Hydrolysis Resistance: Standard hydrolysis conditions (e.g., NaOH/H

O reflux) that would convert 4-aminobenzonitrile to 4-aminobenzoic acid will often fail or proceed very slowly with the 2,6-dimethyl analog.[1] This allows the molecule to survive conditions used to deprotect other functional groups. -

Reduction: The nitrile can be reduced to a primary amine (

) using strong reducing agents like LiAlH

Electrophilic Aromatic Substitution (EAS)[1]

-

Regioselectivity: The amino group is the strongest director (ortho/para).[1] Since the para position is blocked by CN, electrophiles (Br

, NO -

Deactivation: The ring is overall less reactive than aniline due to the nitrile, but more reactive than benzonitrile.[1]

Synthesis Workflow

The synthesis of This compound is non-trivial because direct nitration of 2,6-dimethylbenzonitrile yields the wrong isomer (3-nitro).[1] The correct route utilizes the "aniline-first" strategy.

Figure 2: Validated synthetic route avoiding regioselectivity errors.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (C-N Bond Formation)

Application: Coupling this compound with a chloropyrimidine (Model for DAPY synthesis).

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Partner: 2-Chloropyrimidine derivative (1.1 equiv)[1]

-

Catalyst: Pd

(dba) -

Ligand: Xantphos (4 mol%) (Preferred for deactivated anilines)[1]

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (anhydrous)[1]

Procedure:

-

Inerting: Charge a Schlenk flask with the substrate, aryl chloride, base, catalyst, and ligand.[1] Evacuate and backfill with Argon (3x).[1]

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. The reaction color typically shifts from dark red to orange/brown.

-

Monitoring: Monitor by HPLC. The nitrile stretch (approx. 2220 cm

) remains visible in IR, but the retention time shifts significantly.[1] -

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Diazotization (Conversion to Halide)

Application: Converting the amino group to an Iodine atom (Synthesis of 4-Iodo-2,6-dimethylbenzonitrile).[1]

Reagents:

-

Substrate: this compound (10 mmol)

-

Acid: H

SO -

Nitrite: NaNO

(1.1 equiv)[1] -

Quench: KI (Potassium Iodide) (1.5 equiv)[1]

Procedure:

-

Salt Formation: Suspend the amine in dilute sulfuric acid at 0°C. The amine may not fully dissolve initially.

-

Diazotization: Add NaNO

(aq) dropwise, maintaining temp < 5°C. Stir for 30 min. The solution should become clear as the diazonium salt forms.[1] -

Substitution: Slowly add a solution of KI in water. Nitrogen gas evolution will be vigorous.

-

Completion: Allow to warm to room temperature and stir for 1 hour.

-

Workup: Extract with Ethyl Acetate. Wash with sodium thiosulfate (to remove free iodine) and brine.[1]

References

-

Synthesis of 2,6-dimethylbenzonitrile derivatives

- Detailed protocols for Sandmeyer and nitr

-

Source: (Analogous chemistry for dimethylanilines).[1]

-

Buchwald-Hartwig Coupling of Deactivated Anilines

-

Steric Effects in Benzonitrile Hydrolysis

-

Rilpivirine Intermediate Distinction (Isomer B)

Sources

- 1. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents [patents.google.com]

- 2. CAS 114820-10-9: Benzonitrile, 4-amino-2,6-dimethyl- (9CI) [cymitquimica.com]

- 3. 114820-10-9|this compound|BLD Pharm [bldpharm.com]

- 4. 10272-10-3|2-Amino-4,6-dimethylisophthalonitrile|BLD Pharm [bldpharm.com]

- 5. 56043-01-7|2-Amino-6-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 6. 114820-10-9・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

Structural Elucidation and Solid-State Dynamics of 4-Amino-2,6-dimethylbenzonitrile

Executive Summary: The Steric Challenge

4-Amino-2,6-dimethylbenzonitrile (CAS 114820-10-9) represents a distinct class of donor-

This guide outlines the rigorous protocol for the synthesis, single-crystal growth, and structural solution of this molecule. It focuses on overcoming the specific challenges posed by methyl-induced steric inhibition of packing and provides a framework for analyzing its intramolecular charge transfer (ICT) potential in the solid state.[1]

Synthetic Pathway & Material Purity

Before crystallographic analysis, high-purity material is required.[1] Commercial sources often contain isomers.[1] The following validated synthetic route ensures structural fidelity.

Recommended Synthetic Protocol

Precursor: 4-Bromo-2,6-dimethylaniline Reaction Type: Rosenmund-von Braun Cyanation (Microwave Assisted)[1]

-

Reagents: 4-Bromo-2,6-dimethylaniline (1.0 eq), CuCN (2.0 eq), DMF (solvent).

-

Condition: Microwave irradiation at 180°C for 20 mins (or reflux 12h).

-

Workup: Quench with FeCl₃/HCl (to decompose copper complexes), extract with Ethyl Acetate.

-

Purification (Critical): Silica gel column chromatography (Hexane:EtOAc 4:1).

-

Note: The nitrile product is less polar than the amine precursor.

-

-

Validation:

H NMR (DMSO-d

Crystal Growth Strategy

The 2,6-dimethyl substitution creates a "shielded acceptor" motif. Standard non-polar evaporation often yields amorphous powder due to weak intermolecular dipole interactions.[1]

Optimized Crystallization Matrix

| Method | Solvent System | Ratio (v/v) | Temp | Target Morphology |

| Slow Evaporation | Ethanol / Water | 80:20 | 4°C | Prisms (Hydrate potential) |

| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | -- | 25°C | Blocks (High quality) |

| Convection | Toluene | 100 | 50°C | Needles (Often twinned) |

Expert Insight: The THF/Pentane diffusion method is superior for this molecule.[1] The THF solubilizes the polar amino group, while pentane slowly forces the hydrophobic methyl-shielded nitrile to stack.

X-Ray Diffraction & Data Reduction

Experimental Setup

-

Source: Mo-K

( -

Temperature: 100 K .

-

Causality: The 2,6-methyl groups are prone to rotational disorder at room temperature. Cooling freezes these librations, sharpening the electron density maps.

-

Data Processing Workflow (DOT Visualization)

The following diagram illustrates the critical decision nodes during the structure solution process.

Caption: Decision logic for solving the structure of sterically hindered aminobenzonitriles, emphasizing disorder handling.

Structural Analysis & Interpretation

Once the structure is solved, the analysis must move beyond coordinates to molecular tectonics .

A. The "Shielded Nitrile" Hypothesis

In the standard 4-aminobenzonitrile structure, molecules form infinite linear chains via N-H...N

-

In this compound: The methyl groups at positions 2 and 6 create a steric wall.[1]

-

Expectation: The linear N-H...N

C interaction will be distorted or broken . -

Observation Protocol: Measure the

(C-N...N) angle. If it deviates significantly from 180° (e.g., < 150°), or if the packing shifts to form Centrosymmetric Dimers (N-H...

B. Quantification of Twist (TICT Relevance)

While this compound is not the classic TICT molecule (DMABN), the amino group planarity is a key metric for conjugation.[1]

-

Parameter: Sum of angles around the Amine Nitrogen (

).[1] -

Comparison: In 3,5-dimethyl analogues, the methyls twist the amine.[2][3] In this 2,6-analogue, the amine should be relatively planar, but the nitrile environment is crowded.

C. Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).

-

Map

: Look for red spots.[1] -

Fingerprint Plot:

Self-Validating Quality Metrics

A solved structure is only trustworthy if it passes these internal consistency checks:

| Metric | Threshold | Interpretation for this Molecule |

| R1 (all data) | < 0.05 | High quality. If >0.08, check for twinning (common in toluene needles).[1] |

| Goodness of Fit (S) | 1.0 - 1.1 | Deviations suggest incorrect weighting scheme or missed disorder.[1] |

| < 0.5 e/Å | High residual density near Methyls indicates unresolved rotational disorder.[1] | |

| Flack Parameter | N/A | Molecule is centrosymmetric (usually).[1] If space group is non-centrosymmetric (e.g., P21), Flack must be ~0. |

References

-

Standard Aminobenzonitrile Structures

-

Synthesis of Hindered Nitriles

-

TICT and Structural Dynamics

-

Grabowski, Z. R., et al. (2003). "Twisted Intramolecular Charge Transfer States (TICT)." Chemical Reviews. Link

- Context: Provides the theoretical framework for analyzing the amino-group geometry described in Section 5B.

-

-

Crystallographic Validation

Sources

- 1. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

protocol for diazotization of 4-Amino-2,6-dimethylbenzonitrile

Technical Application Note: Optimized Diazotization Strategies for 4-Amino-2,6-dimethylbenzonitrile

Part 1: Executive Summary & Strategic Analysis

This compound (CAS: 5925-93-9) serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural motif presents a unique dual challenge for diazotization:

-

Electronic Deactivation: The nitrile group at the para position is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the amine and slowing the initial attack on the nitrosonium ion (

). -

Solubility Profile: The 2,6-dimethyl substitution pattern, combined with the nitrile moiety, significantly increases lipophilicity compared to simple aniline. This often leads to poor solubility in standard aqueous mineral acids, necessitating the use of organic co-solvents or anhydrous reaction media.

This guide presents two validated protocols:

-

Protocol A (Standard Aqueous/Organic Hybrid): Best for small-scale, rapid synthesis where downstream aqueous workup is acceptable.[1]

-

Protocol B (Nitrosyl Sulfuric Acid): The "Gold Standard" for scale-up, offering superior solubility control and higher yields for electron-deficient amines.[1]

Part 2: Reaction Mechanism & Critical Process Parameters

The diazotization proceeds via the formation of a nitrosonium ion (

Mechanism Visualization

Caption: Mechanistic pathway for the diazotization of this compound. Note the equilibrium between the amine salt and the free base, which is the active nucleophile.

Part 3: Experimental Protocols

Protocol A: Acetic Acid/HCl Hybrid Method (Recommended for <10g Scale)

This method uses acetic acid to solvate the lipophilic substrate, preventing the formation of an unreactive "gummy" suspension.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Solvent: Glacial Acetic Acid (5-10 volumes)[1]

-

Reagent: NaNO

(1.1 equiv, dissolved in min. water)

Step-by-Step Procedure:

-

Dissolution: In a 3-neck round bottom flask equipped with a thermometer and overhead stirrer, dissolve the substrate in Glacial Acetic Acid at room temperature. Stir until fully homogeneous.

-

Acidification: Cool the solution to 10-15°C. Add Conc. HCl dropwise. Note: A white precipitate of the hydrochloride salt may form; this is normal. Ensure vigorous stirring to maintain a fine suspension.

-

Cooling: Cool the mixture further to 0-5°C using an ice/salt bath.

-

Diazotization: Add the NaNO

solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below 5°C .-

Observation: The suspension should gradually clear or change color (often to yellow/orange) as the soluble diazonium salt forms.

-

-

Digestion: Stir at 0-5°C for 30-45 minutes.

-

Validation: Test the reaction mixture with Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (required).[1]

-

Quenching: If the Starch-Iodide test is positive, add Urea or Sulfamic Acid (solid) in small portions until the paper no longer turns blue. This prevents side reactions in downstream steps.

Protocol B: Nitrosyl Sulfuric Acid Method (Recommended for Scale-up & High Yield)

This anhydrous method avoids hydrolysis issues and is superior for deactivated amines.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Solvent: Conc. H

SO -

Reagent: NaNO

(1.1 equiv)[1][6] -

Co-solvent (Optional): Propionic acid or Acetic acid (if viscosity is too high).[1]

Step-by-Step Procedure:

-

Preparation of Nitrosyl Sulfuric Acid:

-

Cool Conc. H

SO -

Add solid NaNO

in small portions with vigorous stirring. Caution: This is exothermic. Keep T < 10°C. -

Stir until all solid is dissolved and the solution is clear/pale yellow. Heat gently to 40°C if necessary to dissolve, then cool back to 0°C.

-

-

Substrate Addition:

-

Dissolve the substrate in a minimum amount of Glacial Acetic Acid (or add directly as a solid if finely ground).

-

Add the substrate solution/solid slowly to the Nitrosyl Sulfuric Acid mixture, maintaining T < 5°C .

-

-

Reaction: Stir the viscous mixture at 0-5°C for 1-2 hours.

-

Why longer? The high viscosity and lower nucleophilicity in H

SO

-

-

Workup/Transfer: The resulting solution of the diazonium sulfate is ready for the Sandmeyer reaction or coupling.

-

Warning: Do not isolate the dry diazonium sulfate salt; it is shock-sensitive.[1]

-

Part 4: Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Range | Impact of Deviation |

| Temperature | -5°C to 5°C | >5°C: Thermal decomposition of diazonium salt (N |

| Stirring Rate | High (Vortex) | Poor mixing leads to localized "hotspots" and side-coupling (formation of triazenes).[1] |

| Acid Stoichiometry | >2.5 equiv | Low Acid: Promotes coupling between diazonium salt and unreacted amine (diazoamino formation).[1] |

| Nitrite Addition | Sub-surface (ideal) | Prevents loss of NO |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Rapid Gas Evolution | Temperature too high | Check internal probe.[1] Add dry ice to bath. |

| Starch-Iodide Negative | Insufficient Nitrite | Add 0.1 eq NaNO |

| Gummy Precipitate | Substrate insolubility | Switch to Protocol B (H |

| Red/Brown Color | Coupling side-reaction | Acidity is too low.[1] Add more acid immediately. |

Part 5: Downstream Application Workflows

The diazonium intermediate is rarely the endpoint. Below is the logic flow for common subsequent transformations (Sandmeyer).

Caption: Common synthetic pathways utilizing the this compound diazonium salt.

Part 6: Safety & References

Safety Profile:

-

Diazonium Salts: Potentially explosive if dried.[4] Always keep in solution.

-

Benzonitriles: Toxic by ingestion and skin absorption. liberate HCN if burned.

-

Nitrosyl Sulfuric Acid: Highly corrosive and water-reactive.[1] Quench carefully into ice.

References:

-

BenchChem. Diazotization of Aniline Derivatives and Diazo Couplings. Application Note. Link[1]

-

Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.Link

-

Organic Syntheses. Preparation of 2,6-Dimethyl-4-iodobenzonitrile (Analogous Protocol). Coll. Vol. X, p. XXX. Link

-

PubChem. 4-Amino-3,5-dimethylbenzonitrile (Isomer Data).[1] CID 74896. Link

-

Filimonov, V. D., et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[7]Org.[7][5] Lett.2008 , 10, 3961.[7] Link[1]

Sources

- 1. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

Application Note: 4-Amino-2,6-dimethylbenzonitrile as a Privileged Scaffold in Antiviral & Heterocyclic Chemistry

Topic: Strategic Utilization of 4-Amino-2,6-dimethylbenzonitrile in Heterocyclic Compound Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Value

This compound (CAS: 5900-54-9) is not merely a building block; it is a "privileged structure" in modern medicinal chemistry, particularly in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Its structural uniqueness lies in the 2,6-dimethyl substitution pattern , which imposes significant torsional strain. This steric bulk restricts bond rotation, locking downstream heterocyclic conjugates (like diarylpyrimidines) into high-affinity conformations—specifically the "horseshoe" or "butterfly" modes required for binding to the HIV-1 reverse transcriptase hydrophobic pocket.

Beyond its role in blockbuster drugs like Rilpivirine , this scaffold offers dual-functional reactivity:

-

Nucleophilic Aniline (C4-Position): Highly tunable for Buchwald-Hartwig couplings and S_NAr reactions to build pyrimidines, quinazolines, and purines.

-

Electrophilic Nitrile (C1-Position): A gateway to bioisosteres (tetrazoles, amidines) or fused ring systems via Pinner or cycloaddition chemistries.

Critical Reaction Pathways & Logic

The following diagram illustrates the divergent synthetic utility of this scaffold.

Caption: Divergent synthetic pathways from this compound to bioactive heterocycles.

Core Protocol A: Synthesis of Diarylpyrimidines (DAPYs)

This protocol describes the synthesis of the Rilpivirine precursor, demonstrating the scaffold's utility in constructing high-affinity kinase or viral inhibitors.

Phase 1: Regioselective Iodination

The steric hindrance of the methyl groups directs electrophilic substitution to the para-position relative to the nitrile (the amino group), but since that is occupied, we must iodinate the position ortho to the amine (or replace the amine if using Sandmeyer, but here we functionalize the ring while keeping the amine for later coupling). Correction: In Rilpivirine synthesis, the amino group is the nucleophile. The "iodination" often refers to preparing the coupling partner or iodinating the ring before nitrile formation if starting from scratch. However, if starting with This compound , the standard route to Rilpivirine involves iodinating the C4-position (converting -NH2 to -I via Sandmeyer) to perform a Heck reaction, OR coupling the -NH2 directly to a pyrimidine. Selected Route:Direct Coupling (S_NAr) is the most efficient method for attaching the "Left Wing" of DAPYs.

Step-by-Step Protocol: S_NAr Coupling with Chloropyrimidines

Objective: Couple this compound with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.

Reagents:

-

This compound (1.0 equiv)

-

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (1.0 equiv)

-

p-Toluenesulfonic acid (p-TSA) or HCl (Catalytic/Stoichiometric)

-

Solvent: Acetonitrile (ACN) or 1,4-Dioxane.

Procedure:

-

Dissolution: Charge a reaction vessel with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (10 mmol) and this compound (10 mmol) in Acetonitrile (50 mL).

-

Activation: Add p-TSA (1 mmol) as a catalyst. The acid activates the pyrimidine ring toward nucleophilic attack by the sterically hindered aniline.

-

Reflux: Heat the mixture to reflux (80–85 °C) under nitrogen atmosphere.

-

Expert Insight: The 2,6-dimethyl groups retard the reaction rate due to steric clash. Vigorous reflux for 24–48 hours is often required. Microwave irradiation (150°C, 30 min) can drastically improve yield.

-

-

Monitoring: Monitor by HPLC. The product is highly lipophilic.

-

Workup: Cool to room temperature. The product often precipitates as a hydrochloride or tosylate salt. Filter the solid.

-

Neutralization: Suspend the salt in aqueous NaHCO3 and extract with Ethyl Acetate to obtain the free base.

Data Specification:

| Parameter | Standard Conditions | Microwave Conditions | Yield |

| Temperature | 85 °C (Reflux) | 140–160 °C | 65% vs 85% |

| Time | 48 Hours | 45 Minutes | - |

| Solvent | Acetonitrile | NMP/Dioxane | - |

| Catalyst | p-TSA / HCl | None / Acidic | - |

Core Protocol B: Nitrile Diversification (Bioisosteres)

The nitrile group at C1 is electronically deactivated by the electron-donating amino group (via resonance) but sterically shielded by the 2,6-dimethyl groups. Standard hydrolysis is difficult; specialized catalysts are required.

Synthesis of 5-(4-Amino-2,6-dimethylphenyl)tetrazole

Tetrazoles serve as lipophilic carboxylic acid bioisosteres, improving bioavailability.

Reagents:

-

This compound (5 mmol)

-

Sodium Azide (NaN3) (15 mmol)[1]

-

Zinc Bromide (ZnBr2) (5 mmol) or Triethylamine hydrochloride.

-

Solvent: Water/Isopropanol (2:1) or DMF.[2]

Procedure:

-

Safety Prep: CAUTION. Azides can form explosive hydrazoic acid. Use a blast shield and proper ventilation.

-

Mix: In a pressure vial, combine the nitrile, NaN3, and ZnBr2 in water/isopropanol.

-

Why ZnBr2? It acts as a Lewis acid to activate the nitrile, which is essential given the steric hindrance of the ortho-methyl groups.

-

-

Heating: Heat to 100 °C (or reflux) for 16–24 hours.

-

Quench: Cool to RT. Add 3N HCl carefully (in a fume hood) to convert the zinc salt to the free tetrazole and purge excess azide (as HN3 gas - extreme caution ).

-

Extraction: Extract with Ethyl Acetate. The tetrazole is amphoteric but generally extractable at acidic pH (pH ~3).

Expert Insights & Troubleshooting

The "Steric Wall" Effect

The 2,6-dimethyl groups are the defining feature of this scaffold. While they provide metabolic stability (blocking P450 oxidation at ortho positions) and conformational locking, they significantly reduce the nucleophilicity of the amine.

-

Solution: When using this aniline in Buchwald-Hartwig couplings, use highly active catalyst systems (e.g., Pd2(dba)3 + XPhos or BrettPhos ). Standard ligands (PPh3) often fail.

Solubility Challenges

The molecule is rigid and planar, leading to high crystallinity and poor solubility in non-polar solvents.

-

Protocol Adjustment: For reactions in toluene or ether, minimal solubility may be observed. Switch to polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) for high-temperature couplings.

Regioselectivity in Halogenation

If you attempt to halogenate the ring (e.g., with NBS/NIS), the amino group directs to the meta position (relative to itself) because the ortho positions are blocked by methyls.

-

Note: Direct halogenation of the 3,5-positions is difficult due to the combined directing effects.

References

-

Janssen Pharmaceutica NV. (2005). Preparation of Rilpivirine (TMC278). Patent WO2005051929.

-

Organic Chemistry Portal. (2025). Synthesis of Diarylpyrimidines via Buchwald-Hartwig Coupling.

-

Beilstein Journal of Organic Chemistry. (2013). Lewis acid-promoted Pinner reaction for sterically hindered nitriles.

-

National Institutes of Health (NIH). (2011). Development of Rilpivirine: A Non-Nucleoside Reverse Transcriptase Inhibitor.

Sources

Buchwald-Hartwig amination conditions for 4-Amino-2,6-dimethylbenzonitrile

Technical Application Note: Optimization of Buchwald-Hartwig Conditions for 4-Amino-2,6-dimethylbenzonitrile

Executive Summary & Chemical Context

This compound (CAS: 306935-05-7) represents a "perfect storm" of difficulty in palladium-catalyzed cross-coupling.[1] It serves as the critical "left-wing" intermediate in the synthesis of the NNRTI Rilpivirine (TMC278) .

The Challenge: Researchers attempting to couple this amine often encounter stalled reactions or low yields due to two synergistic deactivating factors:

-

Electronic Deactivation: The para-cyano group is a strong electron-withdrawing group (EWG), delocalizing the nitrogen lone pair and significantly reducing nucleophilicity.

-

Steric Hindrance: The ortho-methyl groups (2,6-positions) create a steric wall, impeding the amine's ability to coordinate with the palladium center during the transmetalation step.

This guide provides two optimized protocols: Protocol A for the synthesis of this aniline from its bromide precursor, and Protocol B for deploying it as a nucleophile in heteroaryl couplings (e.g., Rilpivirine synthesis).

Mechanistic Insight: Overcoming the "Deactivated Nucleophile"

To successfully couple this compound, standard catalytic systems (e.g., Pd(PPh3)4) are insufficient.[2][1] The mechanism requires a ligand capable of two contradictory tasks:

-

Facilitating Oxidative Addition: The catalyst must activate the aryl halide (often a deactivated chloride in Rilpivirine synthesis).

-

Forcing Reductive Elimination: The sterically encumbered and electron-poor amine forms a stable, unreactive Pd(II)-amido complex.[1] We require a bulky, electron-rich ligand to destabilize this complex and drive the reductive elimination.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

-

BrettPhos and tBuBrettPhos are the gold standards here. Their large steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[2][1]

Visualizing the Catalytic Bottle-Neck

Caption: The catalytic cycle highlights the amine coordination step as the kinetic bottleneck due to the 2,6-dimethyl steric clash.

Protocol A: Synthesis of this compound

Objective: Synthesis of the target aniline from 4-bromo-2,6-dimethylbenzonitrile using an Ammonia Surrogate.[2][1] Why this method? Direct reaction with ammonia gas requires high pressure and temperatures (120°C+). Using Benzophenone Imine as a surrogate allows the reaction to proceed at lower temperatures with higher functional group tolerance.

Materials

-

Substrate: 4-Bromo-2,6-dimethylbenzonitrile (1.0 equiv)

-

Reagent: Benzophenone Imine (1.2 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%)

-

Ligand: BINAP (racemic is fine) (3 mol%) - BINAP is preferred here over BrettPhos for cost-efficiency as the imine is a better nucleophile than the aniline product.[1]

-

Base: Cs2CO3 (1.4 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure

-

Charge: In a glovebox or under Argon flow, add Pd(OAc)2, BINAP, Cs2CO3, and the aryl bromide to a reaction vial.

-

Solvate: Add anhydrous Toluene (0.2 M concentration relative to bromide).

-

Activate: Add Benzophenone Imine via syringe.

-

Heat: Seal and heat to 100°C for 12-16 hours.

-

Hydrolysis (Critical):

-

Workup: Neutralize with NaOH, extract with EtOAc. The benzophenone byproduct can be removed via column chromatography (Hexane/EtOAc gradient).

Protocol B: Coupling this compound (Rilpivirine Step)

Objective: Coupling the hindered aniline with a heteroaryl chloride (e.g., 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile).[1] Why this method? This is the industry-standard "difficult" coupling.[1] The electron-deficiency of the pyrimidine partner matches the electron-deficiency of the aniline, making the reaction sluggish without BrettPhos .[2]

Materials

-

Nucleophile: this compound (1.0 equiv)[1]

-

Electrophile: Heteroaryl Chloride (e.g., chloropyrimidine derivative) (1.0 equiv)

-

Pre-Catalyst: BrettPhos Pd G4 (2-4 mol%)[1]

-

Note: Using the G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

-

-

Base: K2CO3 or Cs2CO3 (2.0 equiv)

-

Avoid NaOtBu if the electrophile has sensitive sites; otherwise, weak carbonate bases are sufficient due to the high activity of BrettPhos.[2]

-

Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven (120°C) overnight.

-

Loading: Add the Aniline, Electrophile, Base, and BrettPhos Pd G4 to the vessel.

-

Inertion: Cycle Vacuum/Argon 3 times. This reaction is O2 sensitive due to the electron-rich ligand.[1]

-

Solvent Addition: Add sparged (degassed) 1,4-Dioxane.

-

Reaction: Heat to 90-100°C .

-

Monitoring: Check HPLC at 2 hours. If conversion is <50%, increase temp to 110°C.

-

-

Purification: Filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate and recrystallize (often from Ethanol/Water for Rilpivirine intermediates).